molecular formula C13H6F4O B1302299 3,3',4,5-Tetrafluorobenzophenone CAS No. 746651-92-3

3,3',4,5-Tetrafluorobenzophenone

Cat. No.: B1302299
CAS No.: 746651-92-3
M. Wt: 254.18 g/mol
InChI Key: HOUGDIGMWHMSBC-UHFFFAOYSA-N
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Description

3,3’,4,5-Tetrafluorobenzophenone is an organic compound with the molecular formula C13H6F4O It is a derivative of benzophenone, where four hydrogen atoms are replaced by fluorine atoms at the 3, 3’, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,5-Tetrafluorobenzophenone typically involves the fluorination of benzophenone derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent, such as potassium fluoride (KF), is used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under elevated temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of 3,3’,4,5-Tetrafluorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’,4,5-Tetrafluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

3,3’,4,5-Tetrafluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3,3’,4,5-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The ketone group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trifluorophenol: Another fluorinated aromatic compound with similar properties but fewer fluorine atoms.

    4-Fluorobenzophenone: A simpler derivative with only one fluorine atom.

Uniqueness

3,3’,4,5-Tetrafluorobenzophenone is unique due to the specific positioning of its fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

IUPAC Name

(3-fluorophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUGDIGMWHMSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375229
Record name 3,3',4,5-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-92-3
Record name (3-Fluorophenyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746651-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,5-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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